REACTION_CXSMILES
|
Br[C:2]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH3:13])=[N:7]2.[CH3:14][Mg]Cl.O>[Ni+2].ClC(Cl)(CP(C1C=CC=CC=1)C1C=CC=CC=1)CP(C1C=CC=CC=1)C1C=CC=CC=1.C1(C)C=CC=CC=1.O1CCCC1>[CH3:13][C:6]1[CH:5]=[CH:4][C:3]2[C:8](=[CH:9][CH:10]=[C:11]([F:12])[C:2]=2[CH3:14])[N:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
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BrC1=C2C=CC(=NC2=CC=C1F)C
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Name
|
|
Quantity
|
3.8 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
440 mL
|
Type
|
reactant
|
Smiles
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C[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
solid
|
Quantity
|
156.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
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dichloro[1,3-bis(diphenylphosphino)propane] nickel (II)
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Quantity
|
28 g
|
Type
|
catalyst
|
Smiles
|
[Ni+2].ClC(CP(C1=CC=CC=C1)C1=CC=CC=C1)(CP(C1=CC=CC=C1)C1=CC=CC=C1)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting exotherm being controlled with an ice bath
|
Type
|
CUSTOM
|
Details
|
to destroy the excess Grignard reagent
|
Type
|
CUSTOM
|
Details
|
the organic layer and aqueous layers were then separated
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted twice with 1 liter portions of 3N hydrochloric acid
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Type
|
EXTRACTION
|
Details
|
extracted twice with 1 liter portions of methylene chloride
|
Type
|
CUSTOM
|
Details
|
This material was recrystallized from 1 liter of hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=C(C(=C2C=C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.44 mol | |
AMOUNT: MASS | 77.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |